1,2-Diazaspiro[2.5]oct-1-en-6-one
Description
1,2-Diazaspiro[25]oct-1-en-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) and an enone (a carbonyl group adjacent to a double bond) moiety
Properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-6(4-2-5)7-8-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRKVWLYYKURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-en-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diazo compound with an enone precursor can yield the desired spirocyclic structure. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1,2-Diazaspiro[2.5]oct-1-en-6-one often involves optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Alcohols or alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diazaspiro[2.5]oct-1-en-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
1,2-Diazaspiro[2.5]oct-1-en-6-amine: Similar structure but with an amine group instead of a carbonyl group.
1,2-Diazaspiro[2.5]oct-1-en-6-ol: Contains a hydroxyl group instead of a carbonyl group.
6-oxa-1,2-diazaspiro[2.5]oct-1-en-4-amine: Similar spirocyclic structure with different functional groups.
Uniqueness: 1,2-Diazaspiro[2.5]oct-1-en-6-one stands out due to its enone moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations and interactions .
Biological Activity
1,2-Diazaspiro[2.5]oct-1-en-6-one is a unique chemical compound characterized by its spirocyclic framework, which consists of two nitrogen atoms and a carbonyl group. This structure not only imparts distinctive chemical properties but also suggests potential biological activities that are currently being explored in various fields, including medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Structural Overview
- IUPAC Name : 1,2-Diazaspiro[2.5]oct-1-en-6-one
- Molecular Formula : C6H10N2O
- Molecular Weight : 126.16 g/mol
The spirocyclic structure allows for unique interactions with biological molecules, making it an interesting candidate for drug development and other applications.
The biological activity of 1,2-Diazaspiro[2.5]oct-1-en-6-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, including:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as obesity and diabetes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate physiological responses.
In Vitro Studies
Recent studies have highlighted the potential of 1,2-Diazaspiro[2.5]oct-1-en-6-one as an inhibitor of various enzymes:
| Target Enzyme | IC50 (μM) | Effect |
|---|---|---|
| α-Glucosidase | 0.075 | Potent inhibitor compared to miglitol |
| Acetyl CoA Carboxylase | <0.100 | Potential treatment for obesity |
These findings suggest that the compound may be effective in managing metabolic disorders by inhibiting enzymes that play critical roles in carbohydrate metabolism.
Case Studies
- Obesity Treatment : A study investigated the effects of compounds similar to 1,2-Diazaspiro[2.5]oct-1-en-6-one on weight management. It was found that inhibition of acetyl CoA carboxylase could lead to significant reductions in fat synthesis, indicating a potential for obesity treatment .
- Diabetes Management : Another research focused on the inhibition of α-glucosidase, where 1,2-Diazaspiro[2.5]oct-1-en-6-one demonstrated superior potency compared to existing medications like miglitol . This positions the compound as a promising candidate for diabetes management.
Medicinal Chemistry
The unique properties of 1,2-Diazaspiro[2.5]oct-1-en-6-one make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents targeting metabolic diseases.
Pharmaceutical Development
Due to its biological activity, this compound is being explored for its potential use in drug formulations aimed at treating conditions such as obesity and type 2 diabetes.
Industrial Applications
The reactivity and structural characteristics also suggest applications beyond medicine, including the synthesis of specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
